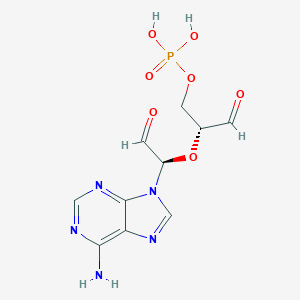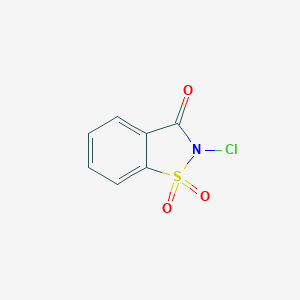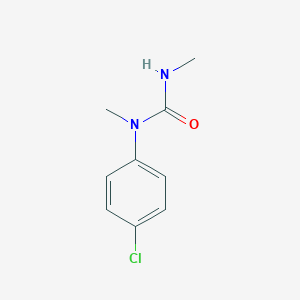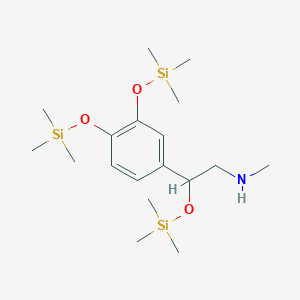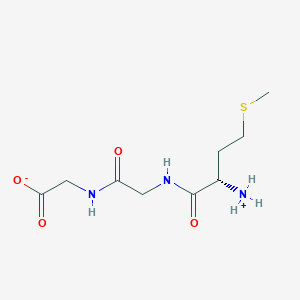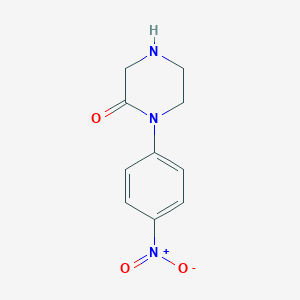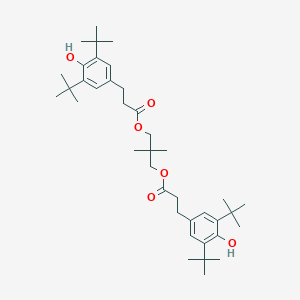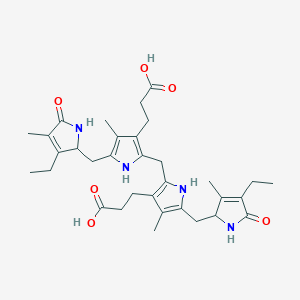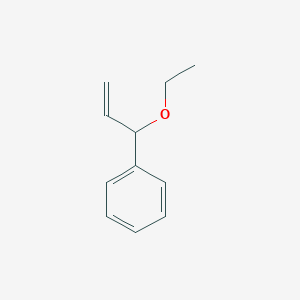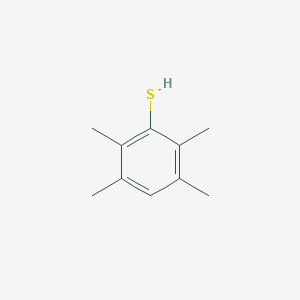
Iron fe-59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron Fe-59 is a radioactive isotope of iron that is widely used in scientific research. It has a half-life of 44.5 days and decays by beta emission to cobalt Co-59. Iron Fe-59 is produced by the neutron activation of stable iron isotopes, and it is commonly used as a tracer in biochemical and physiological studies.
Mécanisme D'action
Iron Fe-59 behaves similarly to stable iron isotopes in the body. It is absorbed from the gut and transported in the blood bound to transferrin. Iron Fe-59 is taken up by cells through the transferrin receptor and incorporated into iron-containing proteins. The decay of Iron Fe-59 produces beta particles, which can cause DNA damage and cell death. However, the low energy of the beta particles limits the range of damage to a few millimeters, making Iron Fe-59 safe for use in scientific research.
Effets Biochimiques Et Physiologiques
Iron Fe-59 has been used to study the biochemical and physiological effects of iron deficiency and iron overload. Iron deficiency leads to decreased hemoglobin synthesis and impaired oxygen delivery to tissues. Iron overload can lead to tissue damage and organ dysfunction. Iron Fe-59 has also been used to study the turnover of iron-containing proteins, such as hemoglobin and ferritin.
Avantages Et Limitations Des Expériences En Laboratoire
Iron Fe-59 has several advantages for use in lab experiments. It is a pure and well-characterized tracer that can be easily detected using gamma spectroscopy. Iron Fe-59 has a long half-life, which allows for extended experiments. However, Iron Fe-59 also has some limitations. It is a radioactive material that requires special handling and disposal procedures. The beta particles produced during decay can cause DNA damage and cell death, which can limit the use of Iron Fe-59 in certain experiments.
Orientations Futures
Iron Fe-59 has several potential future directions in scientific research. One area of interest is the use of Iron Fe-59 to study the effects of iron deficiency and iron overload on the brain. Iron is essential for brain development and function, and disruptions in iron metabolism have been linked to neurological disorders. Iron Fe-59 could be used to study the transport of iron across the blood-brain barrier and the effects of iron deficiency and iron overload on brain function. Another area of interest is the use of Iron Fe-59 to study the effects of iron chelation therapy. Iron chelation therapy is used to treat iron overload, but its effects on iron metabolism and tissue distribution are not well understood. Iron Fe-59 could be used to study the pharmacokinetics and pharmacodynamics of iron chelators in vivo.
Conclusion
Iron Fe-59 is a valuable tool in scientific research, with applications in biochemistry, physiology, and pharmacology. Its long half-life and well-characterized properties make it an ideal tracer for extended experiments. The future directions of Iron Fe-59 research are promising, with potential applications in neuroscience and iron chelation therapy. However, the radioactive nature of Iron Fe-59 requires careful handling and disposal procedures, and its use should be limited to qualified personnel.
Méthodes De Synthèse
Iron Fe-59 is produced by the neutron activation of stable iron isotopes. The most commonly used method is the irradiation of iron targets with neutrons in a nuclear reactor. The neutron capture reaction produces Iron Fe-59, which is then separated from the target material using chemical methods. The purity of the final product is critical for scientific research, and several purification steps are required to remove impurities.
Applications De Recherche Scientifique
Iron Fe-59 is widely used as a tracer in biochemical and physiological studies. It is used to study iron metabolism, including iron absorption, distribution, and excretion. Iron Fe-59 is also used to study the turnover of iron-containing proteins, such as hemoglobin and ferritin. In addition, Iron Fe-59 is used to study the effects of iron deficiency and iron overload on various organs and tissues.
Propriétés
Numéro CAS |
14596-12-4 |
|---|---|
Nom du produit |
Iron fe-59 |
Formule moléculaire |
Fe |
Poids moléculaire |
58.934874 g/mol |
Nom IUPAC |
iron-59 |
InChI |
InChI=1S/Fe/i1+3 |
Clé InChI |
XEEYBQQBJWHFJM-AKLPVKDBSA-N |
SMILES isomérique |
[59Fe] |
SMILES |
[Fe] |
SMILES canonique |
[Fe] |
Synonymes |
59Fe radioisotope Fe-59 radioisotope Iron-59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



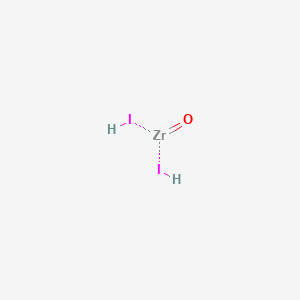
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
